N-(3-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-FLUOROPHENYL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenoxy group, and a pyridinylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-FLUOROPHENYL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-FLUOROPHENYL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above can be carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-FLUOROPHENYL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-FLUOROPHENYL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-[(4-CYANO-3-TRIFLUOROMETHYL)PHENYL]-2-METHACRYLAMIDE: This compound shares structural similarities with N-[(3-FLUOROPHENYL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE, including the presence of a phenyl group and an acetamide moiety.
2-(4-(BENZO[D]THIAZOL-5-YLSULFONYL)PIPERAZIN-1-YL)-N-(3,5-DIFLUOROPHENYL)ACETAMIDE: This compound also contains a phenyl group and an acetamide moiety, but with different substituents and functional groups.
Uniqueness
N-[(3-FLUOROPHENYL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and pyridinylacetamide groups contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C24H25FN2O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(5-methyl-2-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H25FN2O2/c1-17(2)21-11-10-18(3)13-22(21)29-16-24(28)27(23-9-4-5-12-26-23)15-19-7-6-8-20(25)14-19/h4-14,17H,15-16H2,1-3H3 |
InChI Key |
YSNFAVUVNILUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.